molecular formula C13H10F3N3O2 B6486599 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1257553-45-9

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6486599
CAS No.: 1257553-45-9
M. Wt: 297.23 g/mol
InChI Key: LKTUQLORELMQOO-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

The synthesis of 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and phenyl components. One common synthetic route includes the following steps:

    Formation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reaction: The pyrimidine intermediate is then coupled with the trifluoromethyl-substituted phenyl ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents include alkyl halides and amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often using hydrochloric acid or sodium hydroxide.

Scientific Research Applications

2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]acetamide include:

    2-(pyrimidin-2-yloxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different reactivity and binding properties.

    2-(pyrimidin-2-yloxy)-N-[4-(trifluoromethyl)phenyl]acetamide: The trifluoromethyl group is positioned differently, affecting its interaction with molecular targets.

    2-(pyrimidin-2-yloxy)-N-[3-(trifluoromethyl)phenyl]propionamide: Contains a propionamide group instead of an acetamide group, altering its chemical and biological properties.

Properties

IUPAC Name

2-pyrimidin-2-yloxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUQLORELMQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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